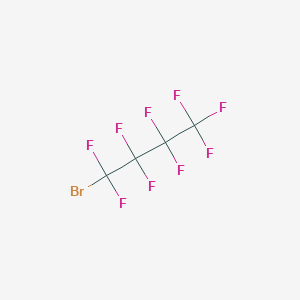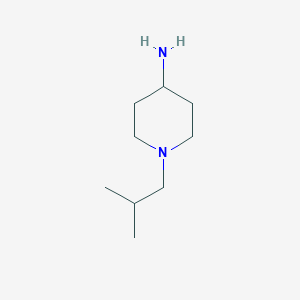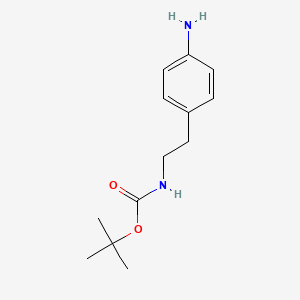
Tert-butyl 4-aminophenethylcarbamate
概要
説明
Synthesis Analysis
The synthesis of tert-butyl 4-aminophenethylcarbamate and its analogs often involves multi-step chemical processes, starting from commercially available precursors. For instance, Zhao et al. (2017) described a rapid synthetic method for a closely related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, achieved through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% (Zhao et al., 2017). Furthermore, Liu Feng-hu (2014) synthesized a new compound, tert-butyl 2-amino-4-phenethylphenylcarbamate, through various methods, highlighting the HCOONH4/ Pd / C atmospheric reaction for its fast reaction, mild condition, and good yield, demonstrating the synthetic versatility and potential optimization avenues for related compounds (Liu Feng-hu, 2014).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates, including tert-butyl 4-aminophenethylcarbamate, is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate functional group. This structural motif is crucial for the compound's chemical reactivity and physical properties. Aly Dawa El Mestehdi et al. (2022) synthesized tert-butyl acetylcarbamate, a structurally similar compound, and performed crystal structure and Hirshfeld surface analysis, revealing that the major contributions to the crystal packing were from H⋯H and O⋯H contacts, indicating the significant role of hydrogen bonding in determining the compound's solid-state structure (Aly Dawa El Mestehdi et al., 2022).
Chemical Reactions and Properties
Tert-butyl 4-aminophenethylcarbamate and its derivatives participate in a variety of chemical reactions, primarily due to the functional groups present in their structure. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This showcases their utility as building blocks in organic synthesis and their reactivity towards organometallic reagents (Guinchard et al., 2005).
Physical Properties Analysis
The physical properties of tert-butyl 4-aminophenethylcarbamate derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. J. Zeng et al. (2011) conducted a detailed study on the heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate, revealing solid-liquid phase transitions and providing insight into the compound's thermal behavior (Zeng et al., 2011).
科学的研究の応用
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a derivative of tert-butyl 4-aminophenethylcarbamate, is utilized as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), showcasing its role in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).
Development of Antimalarial Drugs : N-tert-Butyl isoquine (GSK369796) is another 4-aminoquinoline drug candidate, developed through rational design, which involves tert-butyl 4-aminophenethylcarbamate as part of its structure. This molecule was selected for its promising activity against Plasmodium falciparum and rodent malaria parasites (O’Neill et al., 2009).
Chemical Synthesis and Optimization
New Compound Synthesis : The synthesis of new compounds, like tert-butyl 2-amino-4-phenethylphenylcarbamate, involves various methods including H2/Pd/C atmospheric reaction, demonstrating the chemical versatility and utility of tert-butyl 4-aminophenethylcarbamate (Feng-hu, 2014).
Metalation and Alkylation Studies : Studies on tert-butyl carbamate derivatives, including tert-butyl 4-aminophenethylcarbamate, focus on their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles, which is significant in the field of organometallic chemistry (Sieburth, Somers, & O'hare, 1996).
Pharmaceutical and Medicinal Chemistry
Chiral Ligands and Peptide Nucleic Acids : Optically active trans-tert-butyl-2-aminocyclopentylcarbamate, a compound related to tert-butyl 4-aminophenethylcarbamate, has potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs), highlighting its application in medicinal chemistry (Xu & Appella, 2006).
Synthesis of Factor Xa Inhibitors : An efficient stereoselective synthesis route for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate 1, starting from simple 3-cyclohexene-1-carboxylic acid, was developed for the synthesis of factor Xa inhibitors, an important class of anticoagulants (Wang, Ma, Reddy, & Hu, 2017).
Safety And Hazards
Tert-butyl 4-aminophenethylcarbamate is considered hazardous. The safety information includes the following hazard statements: H302, H315, H319, H335. The precautionary statements are P280, P305+P351+P338 .
Relevant Papers The search results did not provide specific papers related to Tert-butyl 4-aminophenethylcarbamate .
特性
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPALBZGTWDOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327605 | |
| Record name | tert-butyl 4-aminophenethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-aminophenethylcarbamate | |
CAS RN |
94838-59-2 | |
| Record name | tert-butyl 4-aminophenethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Aminoethyl)aniline, 4-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

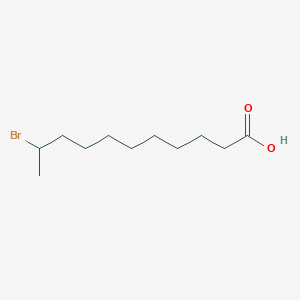
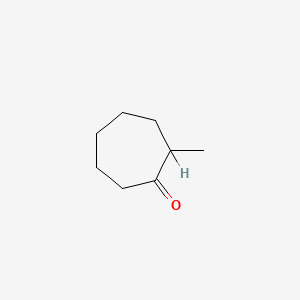



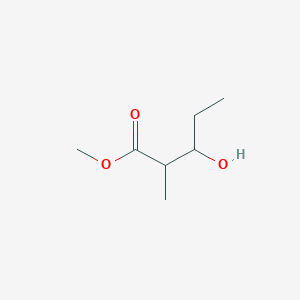
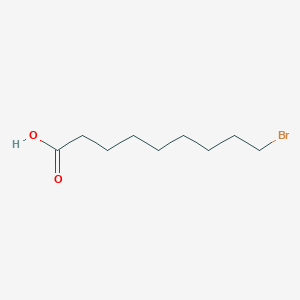
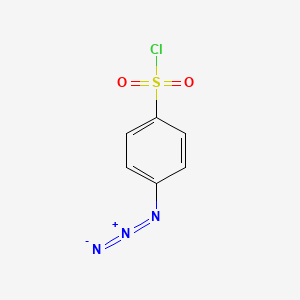
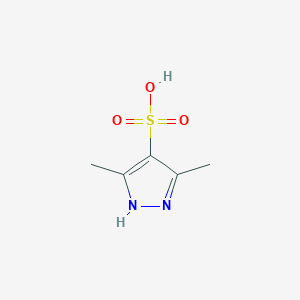
![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)
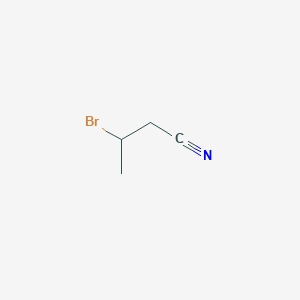
![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)
